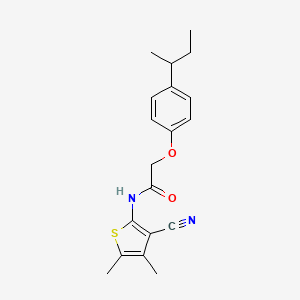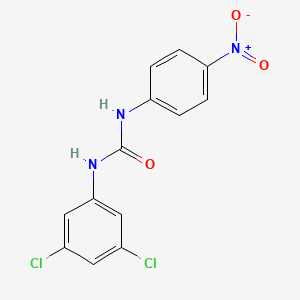![molecular formula C20H24N6O4S2 B4127256 N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carbothioamide](/img/structure/B4127256.png)
N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carbothioamide
Übersicht
Beschreibung
N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carbothioamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidinylamino group, a sulfonylphenyl group, and a tetrahydro-2-furanylcarbonyl group attached to a piperazinecarbothioamide backbone.
Vorbereitungsmethoden
The synthesis of N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carbothioamide involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the pyrimidinylamino and sulfonylphenyl intermediates, followed by their coupling with the piperazinecarbothioamide backbone. The reaction conditions often involve the use of solvents such as methanol and catalysts to facilitate the coupling reactions. Industrial production methods may involve optimization of reaction conditions to increase yield and purity.
Analyse Chemischer Reaktionen
N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like methanol or ethanol. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carbothioamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals, which can be studied for their structural and catalytic properties.
Biology: The compound is investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and chemical processes, including catalysis and polymer synthesis.
Wirkmechanismus
The mechanism of action of N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carbothioamide can be compared with other similar compounds, such as:
N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide: This compound has a similar structure but lacks the tetrahydro-2-furanylcarbonyl group.
N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide: This compound has a benzamide group instead of the piperazinecarbothioamide backbone.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
4-(oxolane-2-carbonyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O4S2/c27-18(17-3-1-14-30-17)25-10-12-26(13-11-25)20(31)23-15-4-6-16(7-5-15)32(28,29)24-19-21-8-2-9-22-19/h2,4-9,17H,1,3,10-14H2,(H,23,31)(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLJYNPEKBDXRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCN(CC2)C(=S)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(5-{[({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}-2-thienyl)-2-methyl-3-butyn-2-ol](/img/structure/B4127186.png)
![Diethyl 3-methyl-5-[(1,2,3,4-tetrahydronaphthalen-1-ylcarbamothioyl)amino]thiophene-2,4-dicarboxylate](/img/structure/B4127188.png)
![2-[phenyl(phenylsulfanyl)acetyl]-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide](/img/structure/B4127195.png)
![N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-4-(2-oxo-1-pyrrolidinyl)butanamide](/img/structure/B4127211.png)
![1-[4-(butan-2-yl)phenyl]-3-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea](/img/structure/B4127221.png)
![N-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B4127233.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-N'-(tetrahydro-2-furanylmethyl)ethanediamide](/img/structure/B4127238.png)



![cyclohexyl 2-(4-{[(3-chloro-2-methylphenyl)amino]carbonyl}phenoxy)propanoate](/img/structure/B4127268.png)
![2-(4-BENZYLPIPERAZIN-1-YL)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]ACETAMIDE](/img/structure/B4127269.png)
![N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-2-methylbenzamide](/img/structure/B4127273.png)
